Cas no 392327-04-7 (N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide)

N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide is a sulfonamide-based compound featuring a benzamide core substituted with a 2,3-dimethylphenyl group and a 3,5-dimethylpiperidin-1-yl sulfonyl moiety. Its structural design confers potential advantages in selective binding and stability, making it a candidate for applications in medicinal chemistry and biochemical research. The presence of dimethyl substituents on both the phenyl and piperidine rings enhances steric and electronic properties, which may influence receptor interactions or metabolic resistance. This compound is of interest for further investigation in drug discovery, particularly in targeting specific enzymatic or signaling pathways. Its synthetic route allows for modular modifications to optimize pharmacological properties.
N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide structure
392327-04-7 structure
Product name:N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
CAS No:392327-04-7
MF:C22H28N2O3S
MW:400.534324645996
CID:6008891
PubChem ID:4403784

N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
    • N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
    • Benzamide, N-(2,3-dimethylphenyl)-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-
    • SR-01000442395-1
    • AKOS001629673
    • Oprea1_850347
    • F0447-0463
    • SR-01000442395
    • N-(2,3-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
    • AKOS017053659
    • 392327-04-7
    • Inchi: 1S/C22H28N2O3S/c1-15-12-16(2)14-24(13-15)28(26,27)20-10-8-19(9-11-20)22(25)23-21-7-5-6-17(3)18(21)4/h5-11,15-16H,12-14H2,1-4H3,(H,23,25)
    • InChI Key: ARFAOEWTDULQQO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C)=C1C)(=O)C1=CC=C(S(N2CC(C)CC(C)C2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 400.18206393g/mol
  • Monoisotopic Mass: 400.18206393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 627
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9Ų
  • XLogP3: 4.4

Experimental Properties

  • Density: 1.191±0.06 g/cm3(Predicted)
  • pka: 12.79±0.70(Predicted)

N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0447-0463-30mg
N-(2,3-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
392327-04-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0447-0463-10mg
N-(2,3-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
392327-04-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0447-0463-25mg
N-(2,3-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
392327-04-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0447-0463-5μmol
N-(2,3-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
392327-04-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0447-0463-4mg
N-(2,3-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
392327-04-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0447-0463-75mg
N-(2,3-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
392327-04-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0447-0463-1mg
N-(2,3-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
392327-04-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0447-0463-3mg
N-(2,3-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
392327-04-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0447-0463-5mg
N-(2,3-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
392327-04-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0447-0463-2μmol
N-(2,3-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
392327-04-7 90%+
2μl
$57.0 2023-05-17

Additional information on N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide

N-(2,3-Dimethylphenyl)-4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzamide (CAS No. 392327-04-7): An Overview of Its Structure, Properties, and Applications

N-(2,3-Dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide (CAS No. 392327-04-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonylbenzamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

The molecular structure of N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide is characterized by a sulfonyl group attached to a benzamide moiety, with additional substituents such as dimethyl groups on the phenyl and piperidine rings. These functional groups contribute to the compound's overall stability and bioavailability, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide has shown promising results in neuroprotective studies. A 2020 study published in the Journal of Neurochemistry demonstrated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. This neuroprotective effect makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide has also been extensively studied. Research indicates that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which is crucial for its development as an oral medication. A study published in the European Journal of Pharmaceutical Sciences in 2019 reported that the compound exhibits linear pharmacokinetics over a wide dose range, with a half-life suitable for once-daily dosing.

Safety and toxicity assessments are essential for any drug candidate. Preclinical studies have shown that N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide has a low toxicity profile. A comprehensive toxicology study published in Toxicological Sciences in 2018 found no significant adverse effects at therapeutic doses in both rodent and non-rodent models. These findings support the safety of the compound for further clinical evaluation.

The synthesis of N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide involves several steps that are well-documented in the literature. The key synthetic route involves the reaction of 4-chlorosulfonylbenzoyl chloride with 2,3-dimethylaniline to form the intermediate sulfonyl chloride derivative. This intermediate is then reacted with 3,5-dimethylpiperidine to yield the final product. The synthetic process is highly reproducible and can be scaled up for industrial production.

In conclusion, N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide (CAS No. 392327-04-7) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features contribute to its biological activities and favorable pharmacokinetic properties. Ongoing research continues to explore its full potential in various disease models, making it an exciting area of focus for medicinal chemists and pharmaceutical researchers alike.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd